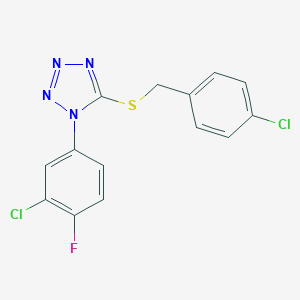![molecular formula C25H19ClN2O6 B302777 2-CHLORO-5-(5-{[(4E)-1-[4-(ETHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B302777.png)
2-CHLORO-5-(5-{[(4E)-1-[4-(ETHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-CHLORO-5-(5-{[(4E)-1-[4-(ETHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound that features a combination of aromatic rings, a pyrazole moiety, and a benzoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-(5-{[(4E)-1-[4-(ETHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a β-keto ester under acidic or basic conditions.
Introduction of the ethoxycarbonyl group: This step involves the esterification of the pyrazole derivative with ethyl chloroformate.
Formation of the furan ring: This can be synthesized via a cyclization reaction involving a suitable precursor.
Coupling of the furan and pyrazole rings: This step involves a condensation reaction to form the desired pyrazole-furan linkage.
Introduction of the benzoic acid group: This can be achieved through a Friedel-Crafts acylation reaction.
Chlorination: The final step involves the chlorination of the benzoic acid derivative to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-CHLORO-5-(5-{[(4E)-1-[4-(ETHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or to reduce the aromatic rings.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, and primary amines can be employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include alcohols or reduced aromatic rings.
Substitution: Products will vary depending on the nucleophile used.
Hydrolysis: The major product will be the corresponding carboxylic acid.
Applications De Recherche Scientifique
2-CHLORO-5-(5-{[(4E)-1-[4-(ETHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-CHLORO-5-(5-{[(4E)-1-[4-(ETHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-5-[5-({1-[4-(methoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid
- 2-chloro-5-[5-({1-[4-(ethoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-thienyl]benzoic acid
Uniqueness
The unique combination of functional groups in 2-CHLORO-5-(5-{[(4E)-1-[4-(ETHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID gives it distinct chemical and biological properties
Propriétés
Formule moléculaire |
C25H19ClN2O6 |
|---|---|
Poids moléculaire |
478.9 g/mol |
Nom IUPAC |
2-chloro-5-[5-[(E)-[1-(4-ethoxycarbonylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C25H19ClN2O6/c1-3-33-25(32)15-4-7-17(8-5-15)28-23(29)19(14(2)27-28)13-18-9-11-22(34-18)16-6-10-21(26)20(12-16)24(30)31/h4-13H,3H2,1-2H3,(H,30,31)/b19-13+ |
Clé InChI |
FTOCQRMUNLIJTF-CPNJWEJPSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)C(=N2)C |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/C(=N2)C |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)C(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[3-Methyl-4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B302697.png)
![4-({3-Methyl-5-[(5-methyl-2-furyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B302698.png)
![5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetraazole](/img/structure/B302702.png)
![N-(2,3-Dimethylphenyl)-2-[5-(2-methylphenyl)-2H-tetraazol-2-yl]acetamide](/img/structure/B302704.png)
![2-[1-(4-Fluorophenyl)tetrazol-5-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B302705.png)


![[[(Z)-(5-methylimidazol-4-ylidene)methyl]amino]thiourea](/img/structure/B302711.png)
![2-[2-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B302712.png)
![ETHYL (2Z)-5-(4-FLUOROPHENYL)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B302714.png)
![2-chloro-5-{5-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B302715.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302716.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302717.png)
